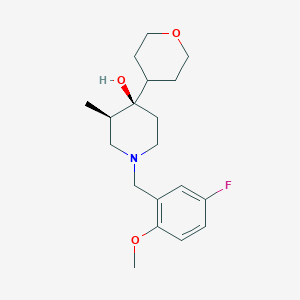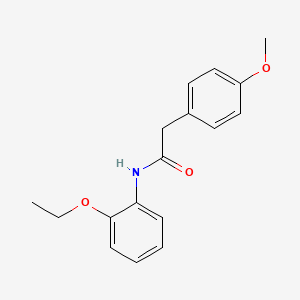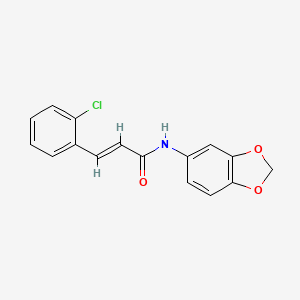![molecular formula C15H12ClNO3 B5596084 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5596084.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] is a useful research compound. Its molecular formula is C15H12ClNO3 and its molecular weight is 289.71 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] is 289.0505709 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic Characterization and Molecular Structure Analysis
Research on related quinone derivatives, such as 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, has focused on detailed spectroscopic characterization including FT-IR, NMR (1H and 13C), and UV–Vis absorption and fluorescence emission spectra. These studies, employing DFT and TD-DFT calculations, aim to establish correlations between molecular structures and spectroscopic features, contributing to the understanding of biological potentials and applications in corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).
Oxidative Polymerization Mechanisms
Investigations into the oxidative coupling polymerization of related compounds like 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether) have provided insights into the role of quinone derivatives in facilitating polymerization processes. These studies highlight the formation of quinone-ketal intermediates, supporting polymerization through rearrangement and redistribution reactions (Gupta, Dijk, Gamez, Challa, & Reedijk, 2007).
Environmental Degradation and Pollutant Removal
Research on the removal of dimethylbenzoquinones in atmospheric and water environments has shown the efficacy of ·OH-initiated oxidation and capture by TiO2 clusters. These studies offer valuable insights into the environmental fate of quinone derivatives and their roles in the degradation of organic pollutants, indicating the potential of TiO2 clusters in trapping and removing such compounds from the environment (Bai, Ni, Ren, Tang, Zhao, & Pan, 2019).
Photoinitiating Systems for Radical Polymerization
The development of photoinitiating systems based on quinone derivatives for free radical polymerization under visible light highlights the potential of these compounds in advanced material synthesis. Studies have explored the efficiency of such systems in curing methacrylic resins, demonstrating the versatility of quinone derivatives in photopolymerization processes (Shurygina, Zakharina, Baten’kin, Konev, Shavyrin, Chelnokov, Shushunova, Arsenyev, Chesnokov, & Abakumov, 2020).
Propriétés
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-6-13(7-10(2)14(9)18)17-20-15(19)11-4-3-5-12(16)8-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSJAVRFPVIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC(=CC=C2)Cl)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-3-[(4-ethyl-1-piperazinyl)methyl]-7-methylquinoline](/img/structure/B5596016.png)
![methyl 6-deoxy-4-O-[2-O-(4-methoxybenzyl)-4,6-O-(1-methylethylidene)hexopyranosyl]-2,3-O-(1-methylethylidene)hexopyranoside](/img/structure/B5596021.png)


![methyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5596038.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5596050.png)
![N-{2-[2-(3-ethyl-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5596055.png)
![3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5596063.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B5596075.png)
![(3S*,4S*)-4-isopropoxy-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5596078.png)
![N-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5596085.png)

![3-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5596103.png)
